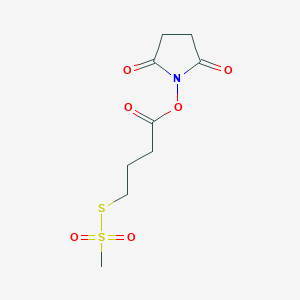

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate

Overview

Description

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate (also known as 2,5-Dioxopyrrolidin-1-yl 4-methylsulfonylthiobutanoate or DPMSTB) is a synthetic chemical compound that belongs to a class of compounds known as organosulfur compounds. It is a white crystalline solid that has a melting point of approximately 150°C. DPMSTB has been studied for its potential applications in various scientific fields such as organic synthesis, chemical biology, and biochemistry.

Scientific Research Applications

Heterobifunctional Sulfhydryl Cross-linking

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is a reagent for heterobifunctional sulfhydryl cross-linking . The differential reactivity of the NHS ester and the methanethiosulfonate group on N-Succinimidyloxycarbonylpropyl Methanethiosulfonate allows for controlled cross-linking of compounds at different nucleophilic sites .

Electrochemiluminescence (ECL) Immunoassays

This compound has been used in the development of improved electrochemiluminescence labels for heterogeneous microbead immunoassay . The ECL intensities of the free labels in homogenous aqueous buffer solutions were compared under a condition that is similar to the one employed by a commercial clinical immunoassay system .

Antibody-Drug Conjugates (ADCs)

N-Succinimidyloxycarbonylpropyl methanethiosulfonate is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents that deliver cytotoxic drugs to cancer cells via specific antibodies .

Clinical Immunoassay Technology

The data obtained from these ECL labels shed light on the further development of ECL-based clinical immunoassay technology .

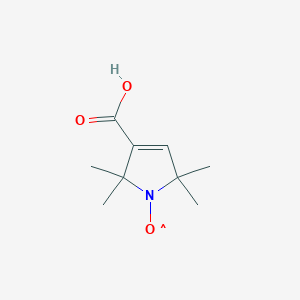

Ruthenium (II) Complexes

This compound is used in the synthesis of Ruthenium (II) complexes with carboxylic acid as a bioconjugatable group .

Oxidative-Reduction Mechanism

Through an oxidative-reduction mechanism with the involvement of tri-propylamine (TPA), the ECL based on this compound has become an immunodiagnostic technology with a high level of commercial acceptance .

Mechanism of Action

Target of Action

The primary target of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate acts as a non-cleavable linker in the synthesis of ADCs . It forms a stable bond between the antibody and the cytotoxic drug, ensuring the drug’s delivery directly to the cancer cells .

Biochemical Pathways

The compound plays a crucial role in the ADC synthesis pathway. By acting as a linker, it enables the selective delivery of the cytotoxic drug to the cancer cells, thereby minimizing the impact on healthy cells .

Pharmacokinetics

As a linker in adcs, its bioavailability would be closely tied to the properties of the adcs themselves .

Result of Action

The use of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate in ADC synthesis results in more targeted and effective cancer treatments. The ADCs can deliver cytotoxic drugs directly to the cancer cells, reducing side effects and improving patient outcomes .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLLSNVYXTICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400053 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

CAS RN |

690632-55-4 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

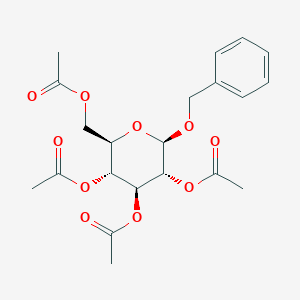

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)